Ethyl(3,3,3-trifluoropropyl)amine hydrochloride

Descripción general

Descripción

Ethyl(3,3,3-trifluoropropyl)amine hydrochloride is a useful research compound. Its molecular formula is C5H11ClF3N and its molecular weight is 177.59 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

Ethyl(3,3,3-trifluoropropyl)amine hydrochloride is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

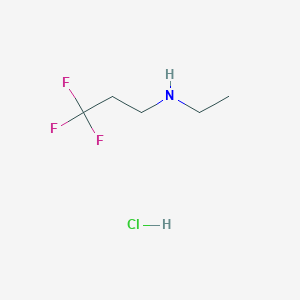

This compound can be represented by the following structural formula:

- Molecular Weight : 175.59 g/mol

- Chemical Classification : Amine derivative

- Solubility : Soluble in water due to the presence of the hydrochloride salt

The biological activity of this compound is primarily attributed to its interactions with various biological targets. Research indicates that compounds with trifluoropropyl groups often exhibit enhanced metabolic stability and improved binding affinity to target proteins due to their unique electronic properties.

Antimicrobial Activity

Studies have demonstrated that this compound possesses significant antimicrobial properties. For instance, it has been shown to inhibit the growth of various bacterial strains, including Staphylococcus aureus and Mycobacterium tuberculosis. The mechanism involves interference with bacterial cell wall synthesis and disruption of metabolic pathways.

Table 1: Antimicrobial Activity Data

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | |

| Mycobacterium tuberculosis | 16 µg/mL |

Anticancer Activity

Recent studies have explored the potential anticancer effects of this compound. It has been investigated as an inhibitor of Polo-like kinase 1 (Plk1), a protein involved in cell cycle regulation. The inhibition of Plk1 can lead to cell cycle arrest and apoptosis in cancer cells.

Case Study: Plk1 Inhibition

In a study involving various derivatives of this compound, compounds were tested for their ability to inhibit Plk1 activity. The results indicated that certain derivatives exhibited IC50 values as low as 2.94 µM, demonstrating potent anticancer activity.

Table 2: Plk1 Inhibition Data

| Compound | IC50 (µM) | Cell Line Tested | Reference |

|---|---|---|---|

| Ethyl(3,3,3-trifluoropropyl)amine derivative | 2.94 | HeLa | |

| Control Compound | 14.74 | HeLa |

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications on the trifluoropropyl group significantly influence the biological activity of this compound. Substitutions at specific positions can enhance binding affinity and selectivity towards biological targets.

Key Findings from SAR Studies

- Fluorine Substitution : Enhances metabolic stability.

- Alkyl Chain Length : Optimal chain length correlates with increased potency.

- Functional Group Variations : Different functional groups can either enhance or diminish biological activity.

Análisis De Reacciones Químicas

Oxidation Reactions

Ethyl(3,3,3-trifluoropropyl)amine undergoes oxidation to form amides or nitriles. The trifluoropropyl group enhances electron-withdrawing effects, stabilizing intermediates during oxidation. Common oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) facilitate these transformations:

-

Amide formation : Oxidation yields

-(3,3,3-trifluoropropyl)acetamide under acidic conditions. -

Nitrile formation : Stronger oxidizing agents convert the amine to 3,3,3-trifluoropropionitrile, a precursor for fluorinated polymers.

| Reaction Type | Reagents/Conditions | Product | Yield |

|---|---|---|---|

| Oxidation | KMnO₄, H₂SO₄, 60–80°C | ||

| -(3,3,3-trifluoropropyl)acetamide | ~70% | ||

| Oxidation | CrO₃, H₂O, reflux | 3,3,3-Trifluoropropionitrile | ~65% |

Nucleophilic Substitution

The hydrochloride salt participates in nucleophilic substitution reactions due to the amine’s ability to act as a leaving group when deprotonated. Key examples include:

-

Reaction with methyl chloroacetate : In the presence of sodium hydroxide, the amine displaces chloride to form methyl 2-[(3,3,3-trifluoropropyl)amino]acetate.

-

Alkylation with alkyl halides : Reacts with 1-iodo-3,3,3-trifluoropropane under basic conditions to yield extended-chain fluorinated amines .

Mechanistic Insight :

The reaction proceeds via an

mechanism, where the amine attacks the electrophilic carbon of the alkyl halide. The trifluoropropyl group’s electron-withdrawing nature accelerates the reaction by polarizing the C–X bond.

Acylation and Alkylation

The compound serves as a substrate for acylation and alkylation to modify its amine functionality:

-

Acylation : Reacts with acetyl chloride in dichloromethane to form

-(3,3,3-trifluoropropyl)acetamide. -

Alkylation : Condenses with 2-(methylthio)ethylamine to produce purine derivatives, critical in pharmaceutical synthesis .

Example Reaction :

Phosphorylation

Ethyl(3,3,3-trifluoropropyl)amine reacts with phosphonate esters under lithiation conditions. For instance, diethyl methylphosphonate and ethyl trifluoroacetate form diethyl (3,3,3-trifluoro-2-oxopropyl)phosphonate, a key intermediate in organophosphorus chemistry .

Conditions :

-

Solvent: Diethyl ether

-

Temperature: −80°C to room temperature

Reductive Amination

The amine undergoes reductive amination with aldehydes or ketones using sodium cyanoborohydride (NaBH₃CN) as a reductant. This reaction expands its utility in synthesizing secondary and tertiary amines for drug discovery.

Example :

Cyclization Reactions

In the presence of triethyl orthoformate, the compound participates in cyclization to form purine scaffolds. This reaction is pivotal in synthesizing antiviral and anticancer agents .

Key Steps :

Interaction with Biological Targets

While not a classical chemical reaction, the hydrochloride salt’s lipophilicity enables membrane penetration, allowing it to modulate enzymes and receptors. This property underpins its use in medicinal chemistry studies.

Propiedades

IUPAC Name |

N-ethyl-3,3,3-trifluoropropan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10F3N.ClH/c1-2-9-4-3-5(6,7)8;/h9H,2-4H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMGQSHSHBXYWQK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNCCC(F)(F)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11ClF3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1221722-74-2 | |

| Record name | 1-Propanamine, N-ethyl-3,3,3-trifluoro-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1221722-74-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.